molecular formula C14H6ClNO4 B182170 1-Chloro-4-nitro-anthraquinone CAS No. 6337-82-2

1-Chloro-4-nitro-anthraquinone

Cat. No. B182170
CAS RN: 6337-82-2
M. Wt: 287.65 g/mol
InChI Key: FLEURRNKVDUGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-nitro-anthraquinone is a synthetic organic compound that is widely used in scientific research. It is a derivative of anthraquinone, which is a naturally occurring compound found in many plants. 1-Chloro-4-nitro-anthraquinone has a wide range of applications in the field of chemistry, biology, and medicine.

Mechanism Of Action

The mechanism of action of 1-Chloro-4-nitro-anthraquinone is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. It can also undergo redox reactions, which can lead to the formation of reactive oxygen species that can damage biomolecules.

Biochemical And Physiological Effects

1-Chloro-4-nitro-anthraquinone has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. It can also inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in important physiological processes. Moreover, it can modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-Chloro-4-nitro-anthraquinone is its versatility. It can be used in various types of experiments, such as fluorescence spectroscopy, photodynamic therapy, and enzyme inhibition assays. Moreover, it is relatively easy to synthesize and purify, which makes it accessible to many researchers. However, one of the limitations of 1-Chloro-4-nitro-anthraquinone is its potential toxicity. It can induce oxidative stress and DNA damage in cells, which can affect the results of experiments.

Future Directions

There are many possible future directions for the research on 1-Chloro-4-nitro-anthraquinone. One of the areas that could be explored is the development of new synthetic methods that are more efficient and environmentally friendly. Another area that could be explored is the use of 1-Chloro-4-nitro-anthraquinone as a photosensitizer in photodynamic therapy. Moreover, the mechanism of action of 1-Chloro-4-nitro-anthraquinone could be further elucidated to better understand its effects on biomolecules and cells. Finally, new applications of 1-Chloro-4-nitro-anthraquinone could be explored, such as its use as a sensor for the detection of environmental pollutants.

Synthesis Methods

1-Chloro-4-nitro-anthraquinone is synthesized by the reaction of 1,4-dichloroanthraquinone with nitric acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and at high temperature and pressure. The product is then purified by recrystallization to obtain pure 1-Chloro-4-nitro-anthraquinone.

Scientific Research Applications

1-Chloro-4-nitro-anthraquinone is widely used in scientific research due to its unique properties. It is used as a fluorescent probe to detect and measure the concentration of various biomolecules, such as proteins, nucleic acids, and lipids. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. Moreover, 1-Chloro-4-nitro-anthraquinone is used as a precursor for the synthesis of other organic compounds, such as dyes and pigments.

properties

CAS RN

6337-82-2

Product Name

1-Chloro-4-nitro-anthraquinone

Molecular Formula

C14H6ClNO4

Molecular Weight

287.65 g/mol

IUPAC Name

1-chloro-4-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H

InChI Key

FLEURRNKVDUGOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-]

Other CAS RN

6337-82-2

Origin of Product

United States

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